molecular formula C11H22ClNO3 B15127243 rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride

rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride

Cat. No.: B15127243
M. Wt: 251.75 g/mol
InChI Key: FRHAACKFHVVNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride: is a synthetic organic compound that features a cyclopentane ring with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the aminomethyl and hydroxy groups, and final conversion to the hydrochloride salt. Common synthetic routes may involve:

    Cyclization reactions: to form the cyclopentane ring.

    Aminomethylation: using reagents such as formaldehyde and amines.

    Hydroxylation: to introduce the hydroxy group.

    Salt formation: with hydrochloric acid to yield the hydrochloride form.

Industrial Production Methods

Industrial production methods may involve optimization of the synthetic route for large-scale production, including the use of catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylate to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of reaction mechanisms: Its unique structure makes it a valuable model compound for studying various reaction mechanisms.

Biology

    Biochemical studies: It can be used to study enzyme interactions and metabolic pathways.

    Drug development:

Medicine

    Therapeutic research: Investigated for potential therapeutic effects in various medical conditions.

    Diagnostic tools: Used in the development of diagnostic agents.

Industry

    Material science: Applications in the development of new materials with specific properties.

    Chemical manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition or activation: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, triggering a biological response.

    Signal transduction: Involvement in cellular signaling pathways that regulate various physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate
  • tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate acetate
  • tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate sulfate

Uniqueness

The uniqueness of rac-tert-butyl (1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C11H22ClNO3

Molecular Weight

251.75 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H21NO3.ClH/c1-11(2,3)15-10(14)7-4-8(6-12)9(13)5-7;/h7-9,13H,4-6,12H2,1-3H3;1H

InChI Key

FRHAACKFHVVNQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.